2-(Benzylsulfanyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4-ol
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Overview
Description
2-(Benzylsulfanyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4-ol is a heterocyclic compound that features a pyridopyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by heating under reflux with sodium methoxide (MeONa) in butanol (BuOH) . This process leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis protocols, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4-ol can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms. Substitution reactions can result in a wide range of derivatives, each with unique properties.
Scientific Research Applications
2-(Benzylsulfanyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . The compound’s lipophilicity allows it to diffuse easily into cells, enhancing its effectiveness .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrido[2,3-d]pyrimidin-4-ol: Similar core structure but with a phenyl group instead of a benzylsulfanyl group.
2-(4-Methylsulfonylphenyl)pyrimidine: Contains a sulfonyl group, which can affect its reactivity and biological activity.
2-(4-Sulfamoylphenyl)pyrimidine: Features a sulfamoyl group, which can enhance its inhibitory effects on specific enzymes.
Uniqueness
2-(Benzylsulfanyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzylsulfanyl group can enhance its lipophilicity and ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H15N3OS |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-5,7-dimethyl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H15N3OS/c1-10-8-11(2)17-14-13(10)15(20)19-16(18-14)21-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,17,18,19,20) |
InChI Key |
WZVOLRGGVHCJKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(=N2)SCC3=CC=CC=C3)C |
Origin of Product |
United States |
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